molecular formula C9H7N3O2 B13983120 3-nitro-1-phenyl-1H-pyrazole

3-nitro-1-phenyl-1H-pyrazole

Cat. No.: B13983120
M. Wt: 189.17 g/mol
InChI Key: MQYFEDZJHHCWIT-UHFFFAOYSA-N
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Description

3-Nitro-1-phenyl-1H-pyrazole is a valuable chemical scaffold in scientific research, particularly in the fields of medicinal chemistry and agrochemical development. This compound belongs to the class of N-aryl-C-nitroazoles, which are known for their diverse biological activities. Recent studies highlight its role as a key intermediate and core structure in the synthesis of compounds with potential as glucagon receptor antagonists and as molecules possessing insecticidal properties . The presence of both the nitro group and the phenyl ring on the pyrazole nucleus creates a versatile building block for further functionalization, enabling the exploration of structure-activity relationships. Research into similar nitroazole compounds has demonstrated a broad spectrum of useful properties, including applications as antimicrobials, herbicides, and in the development of energetic materials . The synthetic route to this and related N-aryl-C-nitroazoles has been advanced through copper-catalyzed coupling methods, allowing for efficient preparation from arylboronic acids and 3-nitro-1H-pyrazole . This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a component in food, drugs, or cosmetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

3-nitro-1-phenylpyrazole

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-6-7-11(10-9)8-4-2-1-3-5-8/h1-7H

InChI Key

MQYFEDZJHHCWIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Nitro 1 Phenyl 1h Pyrazole

Established Synthetic Pathways for 3-nitro-1-phenyl-1H-pyrazole

The formation of this compound has been documented through a few principal routes: the nitration of a phenylpyrazole precursor, the N-arylation of 3-nitro-1H-pyrazole, and ring-closure methodologies. beilstein-journals.org Each approach presents its own set of advantages and challenges in terms of reaction conditions and potential for isomer formation.

Nitration Strategies for Pyrazole (B372694) Ring Systems

Direct nitration of 1-phenylpyrazole (B75819) offers a potential route to nitro-substituted derivatives. However, the regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions. osi.lv

When 1-phenylpyrazole is treated with mixed acids, such as a combination of nitric acid and sulfuric acid, the nitration predominantly occurs on the phenyl ring, yielding 1-(4-nitrophenyl)pyrazole. osi.lvcdnsciencepub.com This is because in strongly acidic media, the pyrazole ring is protonated, deactivating it towards electrophilic attack. Consequently, the substitution is directed to the para-position of the less deactivated phenyl group. osi.lv

Conversely, using a nitrating agent like acetyl nitrate (B79036) (a mixture of nitric acid and acetic anhydride) at low temperatures leads to selective nitration at the 4-position of the pyrazole ring, affording 4-nitro-1-phenyl-1H-pyrazole. osi.lvcdnsciencepub.comresearchgate.net Under these less acidic conditions, the pyrazole ring exists as a free base and is more susceptible to electrophilic substitution. osi.lv It is important to note that direct nitration of 1-phenylpyrazole does not typically yield the 3-nitro isomer. osi.lv

Nitrating AgentPredominant ProductReference
Mixed Acids (HNO₃/H₂SO₄)1-(4-nitrophenyl)pyrazole osi.lvcdnsciencepub.com
Acetyl Nitrate (HNO₃/(CH₃CO)₂O)4-nitro-1-phenyl-1H-pyrazole osi.lvcdnsciencepub.comresearchgate.net

N-Arylation Approaches for 3-nitro-1H-pyrazole

A more direct and widely utilized strategy for the synthesis of this compound involves the N-arylation of 3-nitro-1H-pyrazole. This approach introduces the phenyl group onto the nitrogen atom of the pre-formed nitropyrazole ring. Several methods have been developed to facilitate this transformation, often employing transition metal catalysis.

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, have emerged as a powerful tool for the N-arylation of azoles. nih.gov This method involves the reaction of 3(5)-nitro-1H-pyrazole with an arylboronic acid in the presence of a copper catalyst. beilstein-journals.orgnih.govbeilstein-journals.org

The reaction is typically carried out in a solvent such as methanol (B129727) with a base, like sodium hydroxide (B78521), and often requires the presence of air (oxygen). beilstein-journals.orgnih.gov The proposed mechanism involves the transmetalation of the arylboronic acid with a Cu(II) species, followed by coordination of the nitropyrazole. Oxidation of Cu(II) to Cu(III) in the presence of oxygen is a key step, followed by reductive elimination to release the N-arylated product and a Cu(I) species, which is then re-oxidized to regenerate the Cu(II) catalyst. nih.govbeilstein-journals.org The choice of copper catalyst, solvent, base, and the stoichiometry of the reactants can significantly influence the reaction yield. beilstein-journals.orgnih.govbeilstein-journals.org Studies have shown that catalysts like copper(I) iodide (CuI) can be effective, and the optimal ratio of reagents is crucial for maximizing the yield of this compound. beilstein-journals.orgnih.gov

Table 1: Influence of Copper Catalyst on the Yield of this compound Conditions: 2 mmol of 3-nitro-1H-pyrazole, 2.4 mmol of phenylboronic acid, 10 mol % of catalyst, 2.4 mmol of NaOH, methanol, reflux, 10 h, air bubbled through solution.

CatalystYield (%)Reference
CuI78 nih.gov
Cu₂O75 nih.gov
Cu(OAc)₂·H₂O72 nih.gov
CuCl65 nih.gov
Cu(acac)₂60 nih.gov
CuSO₄·5H₂O58 nih.gov
Cu55 nih.gov
CuCl₂48 nih.gov
None0 nih.gov

The Ullmann condensation, a classical method for forming carbon-nitrogen bonds, provides another avenue for the N-arylation of 3-nitro-1H-pyrazole. beilstein-journals.org This reaction typically involves the coupling of an amine (in this case, 3-nitro-1H-pyrazole) with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. Modified Ullmann conditions have been applied to the phenylation of pyrazoles. researchgate.net While specific details on the Ullman phenylation to produce this compound are mentioned as a known method, detailed experimental conditions and yields in recent literature are less common compared to the more modern cross-coupling approaches. beilstein-journals.org

Diaryliodonium salts have gained prominence as effective arylating agents for a variety of nucleophiles, including N-heterocycles. beilstein-journals.orgmdpi.com The coupling of 3-nitro-1H-pyrazole with a diaryliodonium salt represents a viable method for the synthesis of this compound. beilstein-journals.org These reactions can be performed under transition-metal-free conditions or catalyzed by metals like copper. mdpi.comdiva-portal.org The hypervalent nature of the iodine in diaryliodonium salts facilitates the transfer of an aryl group to the nitrogen atom of the pyrazole ring. mdpi.com This method offers an alternative to boronic acid-based couplings and can be advantageous in certain contexts, providing access to N-arylated products under mild conditions. mdpi.com

Ring-Closure Methods Leading to this compound

While less common for this specific compound, the construction of the this compound ring system from acyclic precursors is a theoretical possibility. Ring-closure methods are fundamental in heterocyclic chemistry and generally involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For the synthesis of this compound, this would conceptually involve the reaction of a suitably substituted hydrazine (phenylhydrazine) with a three-carbon component bearing a nitro group. For instance, the reaction of phenylhydrazine (B124118) with a β-nitroenamine or a similar activated three-carbon synthons could potentially lead to the formation of the desired pyrazole ring. osi.lv However, specific, high-yielding examples of this approach for this compound are not prominently featured in the reviewed literature, which favors the modification of pre-existing pyrazole or nitropyrazole cores.

Emerging and Optimized Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the preparation of N-aryl-C-nitroazoles, including this compound. These strategies often involve catalytic systems and adhere to green chemistry principles.

Catalytic Systems and Ligand Effects in this compound Synthesis

Catalytic coupling reactions represent a significant modern approach to forming the N-aryl bond in this compound. A noteworthy method is the copper-catalyzed coupling of 3(5)-nitro-1H-pyrazole with phenylboronic acid. nih.govresearchgate.net This reaction is typically performed in a solvent such as methanol, in the presence of a base like sodium hydroxide, with air serving as an effective oxidant for the catalytic cycle. nih.gov

The choice of the copper catalyst has been shown to influence the reaction's efficiency. Studies have compared various copper(I) and copper(II) salts. While the presence of a copper catalyst is essential, the difference in yield between various Cu(I) and Cu(II) salts (e.g., CuCl, CuBr, CuI, Cu(OAc)₂, CuSO₄) is often not substantial, suggesting the counter-ion has an insignificant effect under the applied conditions. beilstein-journals.org However, copper(I) salts may require the presence of air to facilitate the oxidation of Cu(I) to the active Cu(II) species. nih.gov Copper(II) oxide (CuO) was found to be an ineffective catalyst for this transformation. beilstein-journals.org The reaction mechanism is believed to involve transmetalation of the boronic acid, coordination of the nitropyrazole, and a reductive elimination step to release the final product. beilstein-journals.org

Table 2: Influence of Copper Catalyst on the Yield of this compound

Catalyst (10 mol %)Yield (%)Reference
CuCl78 nih.gov
CuBr75 nih.gov
CuI77 nih.gov
Cu(OAc)₂79 nih.gov
CuSO₄·5H₂O76 nih.gov
CuOTrace nih.gov
None0 nih.gov

Conditions: 3(5)-nitro-1H-pyrazole, phenylboronic acid, NaOH, methanol, reflux, 10 h, air bubbled through the solution. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pyrazole synthesis.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution from chemical processes. For the synthesis of pyrazole derivatives, solvent-free conditions have been successfully implemented, often in conjunction with microwave irradiation or the use of solid catalysts. tandfonline.comtandfonline.comresearchgate.net For instance, the synthesis of highly functionalized pyrazoles has been achieved through a one-pot, three-component reaction under solvent-free conditions at room temperature, using an organic ionic salt as a polar reaction medium. tandfonline.com These methods are characterized by shorter reaction times, high yields, and simple work-up procedures. tandfonline.comtandfonline.com While a specific solvent-free synthesis for this compound is not prominently documented, the successful application of this principle to a wide range of other pyrazole systems suggests its potential applicability. iiardjournals.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Derivatives

Synthetic MethodTypical Reaction TimeTypical Yield RangeReference
Conventional Heating7-9 hoursNot specified acs.org
Microwave-Assisted9-10 minutes79-92% acs.org
Conventional Heating3-4 hoursNot specified sciforum.net
Microwave-Assisted2-4 minutesGood to Excellent sciforum.net

Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., grinding or milling), is a burgeoning field in green chemistry. colab.ws These reactions are typically solvent-free and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. The mechanochemical synthesis of various organic compounds, including heterocyclic systems, has been reported. researchgate.netnih.gov For example, a solvent-free, two-step mechanochemical protocol has been developed for the synthesis of polysubstituted pyrazoles from chalcones and hydrazonoyl halides. nih.gov This approach involves a cycloaddition reaction followed by oxidation, demonstrating the utility of mechanochemistry in constructing the pyrazole core. nih.gov Although specific applications to this compound are not yet widely published, the principles of mechanochemistry offer a promising, solvent-free alternative for its future synthesis.

Flow Chemistry and Continuous Processing for this compound Production

The application of flow chemistry and continuous processing for the specific synthesis of this compound is not extensively detailed in current research literature. However, the principles of flow chemistry are widely applied to the synthesis of related heterocyclic compounds, including various pyrazole derivatives. mdpi.comorganic-chemistry.org For instance, continuous-flow processes have been successfully developed for the nitration of pyrazole to produce precursors like 4-nitropyrazole, demonstrating significant improvements in yield, purity, and productivity (up to 381 g/h). researchgate.net

Industrial production of other substituted nitropyrazoles, such as 3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide, is noted to potentially involve continuous flow reactors to ensure high yield and purity. These systems offer enhanced safety, better temperature control, and easier scalability compared to traditional batch methods. mdpi.comnih.gov A transition metal-free continuous-flow process has also been described for the synthesis of other 1,3,5-trisubstituted pyrazoles, achieving yields between 20-70% with residence times around 70 minutes under mild conditions. mdpi.com Given these successes in related syntheses, it is plausible that flow chemistry could be adapted for the N-arylation of 3-nitro-1H-pyrazole to produce this compound efficiently and safely.

Optimization of Synthetic Reaction Conditions for this compound

The synthesis of this compound has been a subject of optimization studies, particularly for the copper-catalyzed cross-coupling reaction between 3-nitro-1H-pyrazole and phenylboronic acid. beilstein-journals.orgnih.gov Key factors influencing the reaction's efficiency include reagent stoichiometry, temperature, and reaction time.

Reagent Stoichiometry and Concentration Effects

The molar ratio of reactants has a significant impact on the yield of this compound. Research has shown that using an excess of the arylboronic acid and a specific amount of base relative to the nitropyrazole is beneficial. The optimal stoichiometry for the copper-catalyzed coupling of 3-nitro-1H-pyrazole (1a) with phenylboronic acid (2a) was found to be a ratio of arylboronic acid to nitropyrazole to base of 2.6:1.6:1.6. beilstein-journals.org This specific ratio led to the highest reported yield of 82%. beilstein-journals.orgnih.gov Deviating from this, for instance by using an excess of the azole or the base over the other reagents, resulted in decreased yields. beilstein-journals.org

The choice and amount of catalyst and base are also critical. In screening experiments, copper(II) chloride (CuCl₂) at a concentration of 10 mol% was used effectively. beilstein-journals.orgnih.gov Sodium hydroxide (NaOH) was identified as a suitable base for the reaction when carried out in methanol. beilstein-journals.org

Table 1: Influence of Reagent Stoichiometry on the Yield of this compound
EntryRatio (Phenylboronic acid : 3-nitro-1H-pyrazole : NaOH)Catalyst (mol%)Yield (%)Reference
11.2 : 1.0 : 1.2CuCl₂ (10)Trace beilstein-journals.org
22.6 : 1.6 : 1.6CuCl₂ (10)82 beilstein-journals.orgnih.gov
3Excess azole or baseCuCl₂ (10)Decreased beilstein-journals.org

Temperature and Pressure Influence

Temperature is a critical parameter, with most successful syntheses being conducted at the reflux temperature of the solvent, which is typically methanol. beilstein-journals.orgnih.gov This elevated temperature is necessary to drive the reaction to completion.

The presence of air (oxygen) also plays a crucial role, suggesting an influence of the gaseous atmosphere, which can be related to pressure. For the Chan-Lam coupling reaction, bubbling air through the reaction mixture is often required to achieve high yields, particularly when starting with Cu(II) salts. nih.gov This is because the catalytic cycle is believed to involve the oxidation of a copper species, which is regenerated in the presence of oxygen. beilstein-journals.org While not obligatory for Cu(II) salts, the introduction of air provides higher product yields. beilstein-journals.org For reactions starting with Cu(I) salts, the presence of air was found to be mandatory. beilstein-journals.orgnih.gov

Table 2: Effect of Atmosphere and Catalyst on Yield
EntryCatalystAtmosphereBaseYield (%)Reference
1CuCl₂Air (bubbled)NaOH82 beilstein-journals.org
2CuCl₂Air (no bubbling)NaOH69 beilstein-journals.org
3NoneAir (bubbled)NaOH0 beilstein-journals.org
4CuCl₂Air (bubbled)NoneTrace beilstein-journals.org

Reaction Time and Yield Enhancement Strategies

Under optimized conditions—using a 2.6:1.6:1.6 ratio of phenylboronic acid, 3-nitro-1H-pyrazole, and NaOH, with 10 mol% CuCl₂ in refluxing methanol while bubbling air—the reaction time is approximately 10 hours. beilstein-journals.orgnih.gov This procedure results in an isolated yield of up to 82%. beilstein-journals.org

Yield enhancement strategies focus on the careful control of the parameters mentioned above. The choice of copper catalyst is one such strategy. Various copper(I) and copper(II) salts have been tested, with CuCl₂ proving to be highly effective. beilstein-journals.org The combination of the solvent and base system is also crucial; methanol with sodium hydroxide gave the best results compared to other systems like acetonitrile (B52724) with triethylamine (B128534) or DMF with potassium carbonate, which were found to be less appropriate for C-nitroazoles. researchgate.netbeilstein-journals.org

Regioselectivity and Stereoselectivity Control in this compound Synthesis

The N-arylation of 3(5)-nitro-1H-pyrazole, which exists in tautomeric forms, can potentially lead to two regioisomers: 1-phenyl-3-nitro-1H-pyrazole and 1-phenyl-5-nitro-1H-pyrazole. However, the copper-catalyzed cross-coupling with phenylboronic acid has been shown to be highly regioselective, yielding this compound as the major product. beilstein-journals.orgsci-hub.st The substitution at the N1 position is favored. The structure of the product has been confirmed through NMR spectroscopy and, for an analogue, by X-ray crystallography. beilstein-journals.org This regioselective outcome is a key advantage of this synthetic method.

A notable discrepancy exists in the literature regarding the melting point of this compound, with some methods reporting a value of 127 °C while the optimized boronic acid coupling yields a product with a melting point of 98–99 °C. beilstein-journals.org Despite this difference, extensive spectroscopic analysis (NMR) confirms the structure as this compound. beilstein-journals.org As the molecule does not possess a stereocenter, stereoselectivity is not a factor in its synthesis.

Purification and Isolation Methodologies for this compound

Following the synthesis, a standard workup procedure is employed to isolate the crude product. This typically involves removing the solvent, often methanol, under reduced pressure using a rotary evaporator. beilstein-journals.org

The primary method for purifying the crude this compound is silica (B1680970) gel column chromatography. sci-hub.stbeilstein-journals.org A common eluent system used for this purification is a mixture of methanol and chloroform (B151607), typically in a 5:95 v/v ratio. beilstein-journals.org In other protocols for similar N-substituted nitropyrazoles, a gradient of ethyl acetate (B1210297) in hexane (B92381) is used. sci-hub.st

After chromatographic purification, the product is often further purified by recrystallization. beilstein-journals.orgsci-hub.st Solvents used for recrystallization include methanol/water mixtures or diethyl ether. beilstein-journals.orgbeilstein-journals.org These purification steps are essential to obtain the compound in high purity, as confirmed by its melting point and spectroscopic data. beilstein-journals.org

Chemical Reactivity and Transformational Chemistry of 3 Nitro 1 Phenyl 1h Pyrazole

Reactivity of the Nitro Group in 3-nitro-1-phenyl-1H-pyrazole

The nitro group is a versatile functional group that significantly influences the reactivity of the parent molecule and can itself undergo various transformations.

The reduction of the nitro group in aromatic and heteroaromatic systems is a fundamental transformation that provides access to a variety of nitrogen-containing functional groups. While specific studies on the reduction of this compound are not extensively documented, the reactivity can be inferred from the behavior of analogous nitrophenylpyrazoles and general principles of nitroarene reduction.

Reduction to Amino Group: The most common transformation of a nitro group is its reduction to a primary amine. This is a crucial step in the synthesis of many biologically active compounds. For instance, the reduction of the related compound 1-(4-nitrophenyl)-3,5-dimethylpyrazole to 1-(4-aminophenyl)-3,5-dimethylpyrazole is efficiently achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (H₂/Pd-C) catalyst. This suggests that this compound can likely be converted to 3-amino-1-phenyl-1H-pyrazole under similar conditions. Other common reagents for this transformation include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and stannous chloride (SnCl₂).

Interactive Data Table: Common Reagents for Nitro Group Reduction to Amine

Reagent/CatalystTypical ConditionsSubstrate ExampleProduct
H₂/Pd-CH₂ gas, Ethanol1-(4-nitrophenyl)-3,5-dimethylpyrazole1-(4-aminophenyl)-3,5-dimethylpyrazole
Sn/HClConcentrated HCl, heatNitrobenzeneAniline
Fe/HClHCl, heatNitrobenzeneAniline
SnCl₂·2H₂OEthanol, reflux2-Nitrotoluene2-Toluidine

Formation of Hydroxylamino and Azoxy Groups: The reduction of nitro compounds can be controlled to yield intermediate products such as hydroxylamines and azoxy compounds. The selective reduction to a hydroxylamine (B1172632) is often achieved using milder reducing agents or by carefully controlling the reaction conditions. Catalytic reduction methods are being developed to selectively convert aromatic nitro compounds to phenylhydroxylamines. scribd.com

The formation of azoxy compounds can occur through the condensation of a nitroso intermediate with a hydroxylamine intermediate, both of which are formed during the reduction of the nitro group. While not specifically documented for this compound, the synthesis of azoxy compounds from other nitro-heterocycles, such as nitro-1,2,4-triazoles, has been reported. sciencepub.net This suggests that under appropriate reductive conditions, this compound could potentially form the corresponding azoxy derivative.

Direct nucleophilic substitution on the nitro group of aromatic compounds is a relatively rare reaction. However, studies on highly activated systems have shown that it is possible. For instance, in the case of 1-amino-3,4-dinitropyrazole, regioselective nucleophilic substitution of the nitro group at the 3-position by sulfur nucleophiles has been observed. This indicates that the pyrazole (B372694) ring, when sufficiently activated by multiple electron-withdrawing groups, can facilitate the displacement of a nitro group. Given that this compound has only one nitro group, its susceptibility to this type of reaction would likely be significantly lower and would require highly reactive nucleophiles and forcing conditions.

The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects. This has a profound impact on the reactivity of the pyrazole ring towards electrophilic aromatic substitution. By withdrawing electron density from the ring system, the nitro group deactivates the pyrazole nucleus, making it less susceptible to attack by electrophiles. nih.govresearchgate.net Therefore, electrophilic substitution reactions on this compound are expected to be significantly slower and require more forcing conditions compared to the unsubstituted 1-phenylpyrazole (B75819).

Conversely, the electron-withdrawing nature of the nitro group can activate the pyrazole ring towards nucleophilic aromatic substitution, although this is less common for the pyrazole system itself unless other leaving groups are present. The presence of a strong electron-withdrawing group on the pyrazole ring is known to assist in nucleophilic substitution. pharmajournal.net

Reactivity of the Pyrazole Ring in this compound

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents attached to it.

In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, as it is the most electron-rich position and attack at this site leads to a more stable cationic intermediate. rrbdavc.org In the case of 1-phenylpyrazole, nitration with a mixture of nitric and sulfuric acids primarily yields 1-phenyl-4-nitropyrazole.

Interactive Data Table: Regioselectivity of Electrophilic Substitution on Pyrazole Rings

Pyrazole DerivativeElectrophileMajor Product
PyrazoleHNO₃/H₂SO₄4-Nitropyrazole
1-PhenylpyrazoleHNO₃/H₂SO₄1-Phenyl-4-nitropyrazole
1-PhenylpyrazoleBr₂/CHCl₃4-Bromo-1-phenylpyrazole

Nucleophilic Addition and Substitution on the Pyrazole Ring

Nucleophilic attack on an unsubstituted pyrazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of a strong electron-withdrawing group, such as the nitro group in this compound, can render the ring more susceptible to nucleophilic attack. pharmajournal.net The C5 position, being adjacent to the nitro-substituted C3 and the N1-phenyl group, is a potential site for nucleophilic addition or substitution.

Ring-Opening and Ring-Closing Transformations of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle, generally characterized by its stability. However, under specific conditions, it can undergo ring-opening and subsequent ring-closing (recyclization) transformations. These reactions often require high energy intermediates or specific reagents to overcome the inherent aromatic stability of the pyrazole core.

One notable pathway for such transformations involves the formation of a transient nitrene moiety on the pyrazole ring. While not directly documented for this compound, studies on related pyrazole derivatives have shown that the formation of a nitrene can initiate a cascade of events leading to ring fragmentation. nih.gov This process is an example of a coarctate reaction, where an exocyclic electron-deficient atom, like a nitrene, leads to the fragmentation of the five-membered ring into an ene-ene-yne moiety. nih.gov Subsequent recyclization can then lead to the formation of new heterocyclic or carbocyclic systems.

Electrocyclic reactions, governed by the principles of orbital symmetry, also provide a theoretical framework for potential ring-opening and closing reactions. masterorganicchemistry.commasterorganicchemistry.com For a five-membered heterocyclic ring like pyrazole, these transformations are typically thermally or photochemically induced and are highly stereospecific. masterorganicchemistry.com The equilibrium between the ring-closed and ring-opened forms depends on factors such as ring strain in the heterocyclic structure and the stability of the resulting acyclic compound. masterorganicchemistry.com For this compound, the high stability of the aromatic pyrazole ring makes such electrocyclic ring-opening reactions energetically unfavorable under standard conditions.

Reactivity of the Phenyl Substituent in this compound

The phenyl group attached to the N1 position of the pyrazole ring is susceptible to various chemical modifications, primarily through electrophilic aromatic substitution and other functionalization reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

The 3-nitro-1H-pyrazole moiety acts as a deactivating group in electrophilic aromatic substitution (SEAr) reactions on the attached phenyl ring. This deactivation is due to the electron-withdrawing nature of the pyrazole ring, which is further intensified by the nitro group at the C3 position. The pyrazole ring withdraws electron density from the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles. lkouniv.ac.in

Consequently, harsher reaction conditions are typically required to achieve electrophilic substitution on the phenyl ring compared to benzene (B151609) itself. The deactivating nature of the 1-pyrazolyl substituent directs incoming electrophiles primarily to the meta and para positions. However, the directing effect can be complex. Kinetic studies on the nitration of related 1-phenylpyrazole compounds have provided insights into the mechanistic pathways. rsc.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com For this compound, a nitration reaction would introduce a second nitro group onto the phenyl ring. Due to the deactivating effect, the substitution would be expected to occur predominantly at the meta position of the phenyl ring.

Predicted Outcomes of Electrophilic Aromatic Substitution on the Phenyl Ring of this compound
ReactionReagentsMajor Product (Predicted)Activating/Deactivating EffectDirecting Effect
NitrationHNO₃, H₂SO₄1-(3-Nitrophenyl)-3-nitro-1H-pyrazoleStrongly Deactivatingmeta-directing
BrominationBr₂, FeBr₃1-(3-Bromophenyl)-3-nitro-1H-pyrazoleDeactivatingmeta-directing
SulfonationFuming H₂SO₄3-(3-Nitro-1H-pyrazol-1-yl)benzenesulfonic acidStrongly Deactivatingmeta-directing

Functionalization of the Phenyl Group

Beyond electrophilic substitution, the phenyl group can be functionalized through various other means. If a suitable leaving group, such as a halogen, is first introduced onto the phenyl ring (e.g., via SEAr), it can then be subjected to nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce a wide array of functional groups. This two-step approach allows for the incorporation of functionalities that are not accessible through direct electrophilic substitution.

Transition Metal-Mediated Transformations Involving this compound

Transition metal catalysis offers powerful tools for the modification of this compound, enabling both the formation of new carbon-carbon and carbon-heteroatom bonds and the transformation of the existing nitro group.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of pyrazoles. ktu.eduresearchgate.net While many studies focus on the direct functionalization of the pyrazole ring itself, these methodologies can be extended to the phenyl substituent. For instance, after introducing a halogen atom onto the phenyl ring of this compound, Suzuki-Miyaura or Sonogashira cross-coupling reactions can be employed to form new C-C bonds. nih.gov

The Suzuki-Miyaura coupling would involve the reaction of a halogenated derivative (e.g., 1-(4-bromophenyl)-3-nitro-1H-pyrazole) with a boronic acid in the presence of a palladium catalyst and a base. Similarly, the Sonogashira coupling would react the halogenated pyrazole with a terminal alkyne. researchgate.net More recent developments have also explored the direct cross-coupling of nitroarenes, which could potentially be applied to couple the nitro group of this compound, although this is a more challenging transformation. organic-chemistry.orgrsc.org

Potential Cross-Coupling Reactions for Functionalization
Reaction TypeSubstrateCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura1-(X-phenyl)-3-nitro-1H-pyrazole (X=Br, I)Ar-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₃PO₄)1-(Aryl-phenyl)-3-nitro-1H-pyrazole
Sonogashira1-(X-phenyl)-3-nitro-1H-pyrazole (X=Br, I)Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)1-(Alkynyl-phenyl)-3-nitro-1H-pyrazole
Reductive C-N CouplingThis compoundAr-B(OH)₂Organophosphorus catalyst, Hydrosilane3-Amino(aryl)-1-phenyl-1H-pyrazole

Catalytic Hydrogenation and Dehydrogenation Studies

The nitro group of this compound is readily susceptible to catalytic hydrogenation. This transformation is a fundamental and widely used reaction in organic synthesis to convert aromatic nitro compounds into the corresponding anilines. mdpi.com The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. google.comgoogle.com Alternative hydrogen sources like ammonium (B1175870) formate (B1220265) can also be used in catalytic transfer hydrogenation. mdpi.com

The reduction of the nitro group to an amino group dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro-pyrazole moiety into an electron-donating amino-pyrazole system. libretexts.org This transformation opens up a vast array of subsequent chemical modifications, as the resulting amino group can be diazotized, acylated, or used in other condensation reactions. The hydrogenation is generally chemoselective for the nitro group, leaving the pyrazole and phenyl rings intact under typical conditions. researchgate.net

Dehydrogenation of the pyrazole or phenyl rings is not a feasible reaction for this compound, as both rings are already fully aromatic and thus in a low energy, stable state.

Cycloaddition Reactions of this compound and its Derivatives

The pyrazole nucleus, particularly when substituted with an electron-withdrawing group like a nitro moiety, can participate in various cycloaddition reactions, serving as a building block for more complex heterocyclic systems. The reactivity of this compound and its derivatives in these reactions is influenced by the electronic nature of the nitro group, which can activate the pyrazole ring for specific transformations. Cycloaddition reactions are powerful tools in organic synthesis for the construction of five- and six-membered rings with high regio- and stereoselectivity. wikipedia.org

One of the most significant types of cycloaddition reactions involving pyrazole derivatives is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.govnih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. While direct examples involving this compound as the 1,3-dipole are not extensively documented in the provided search results, the synthesis of pyrazole derivatives through the [3+2] cycloaddition of nitrilimines with alkenes highlights a common strategy to form the pyrazole ring itself. nih.gov For instance, the reaction between diarylnitrylimines and electrophilically activated nitroethenes has been studied to produce nitrofunctionalised Δ2-pyrazolines. mdpi.com This suggests that the pyrazole ring system, once formed, could potentially undergo further cycloaddition reactions depending on its substitution pattern.

The presence of a nitro group on the pyrazole ring, as in this compound, significantly influences its electronic properties. The nitro group is a strong electron-withdrawing group, which can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. nih.gov This electronic feature is crucial in Diels-Alder reactions, a class of [4+2] cycloadditions, where the nitro-substituted compound can act as a dienophile. wikipedia.org The reaction of α-nitroalkenes with dienes, followed by denitration, is a known method for the regioselective synthesis of cyclohexene (B86901) derivatives, demonstrating the utility of the nitro group in controlling cycloaddition outcomes. rsc.org

Furthermore, theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to investigate the mechanisms of [3+2] cycloaddition reactions for the synthesis of nitropyrazolines. mdpi.com These studies help in understanding the reactivity and regioselectivity of the reactions involving nitro-functionalized compounds.

While specific experimental data on the cycloaddition reactions of this compound is limited in the provided search results, the reactivity of related structures provides insights into its potential transformations. For example, the [3+2] cycloaddition of N,N'-cyclic azomethine imines with 3-nitro-2-phenyl-2H-chromenes leads to the formation of complex heterocyclic systems. researchgate.netrsc.org This indicates that the nitro group can activate adjacent double bonds for cycloaddition.

The following table summarizes cycloaddition reactions of related nitro-substituted heterocyclic compounds, which can serve as a model for the potential reactivity of this compound.

Reactants Reaction Type Conditions Product Reference
Diaryl nitrylimines and (E)-2-aryl-1-cyano-1-nitroethenes[3+2] CycloadditionDFT computational study1,3,5-triaryl-4-cyano-4-nitro-Δ²-pyrazolines mdpi.com
N,N'-cyclic azomethine imines and 3-nitro-2-phenyl-2H-chromenes[3+2] CycloadditionDiastereoselectiveTetrahydrochromeno[4,3-c]pyrazolo[1,2-a]pyrazol-11-ones researchgate.net
α-nitroalkenes and dienesDiels-Alder ([4+2] Cycloaddition)Not specifiedCyclohexene derivatives (after denitration) rsc.org

It is important to note that the direct participation of the pyrazole ring of this compound in cycloaddition reactions as a diene or dienophile would depend on the specific reaction conditions and the nature of the reacting partner. The aromaticity of the pyrazole ring generally makes it less reactive in Diels-Alder reactions compared to non-aromatic dienes. However, the presence of the nitro group could modulate this reactivity. Further experimental and theoretical studies are needed to fully explore the cycloaddition chemistry of this specific compound.

Spectroscopic and Structural Elucidation Methodologies for 3 Nitro 1 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-nitro-1-phenyl-1H-pyrazole

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in both solution and solid states.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each atom within the molecule.

¹H NMR Analysis: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons on the pyrazole (B372694) and phenyl rings. For instance, in a study using deuterated chloroform (B151607) (CDCl₃) as the solvent, the pyrazole protons typically appear as doublets due to coupling with each other. The protons on the phenyl ring exhibit signals in the aromatic region, often as multiplets, reflecting their different chemical environments and coupling patterns. sci-hub.st

¹³C NMR Analysis: The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the this compound structure. Analysis of the spectra reveals signals for the carbon atoms in the 3-nitro-pyrazole ring at approximately 103–105 ppm for C4, 129–132 ppm for C5, and 156–157 ppm for C3. beilstein-journals.org These chemical shifts are consistent with the regioisomers of 1-substituted-C-nitropyrazoles. beilstein-journals.org The presence of the nitro group significantly influences the chemical shift of the attached carbon (C3), shifting it downfield. beilstein-journals.org

¹³C NMR Chemical Shifts (ppm) for C-nitropyrazoles beilstein-journals.org
R1R3R4R5C3C4C5Solvent
H-HH155.70103.24132.80CD₃OD
CH₃-HH154.90102.70134.50DMSO-d₆

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrazole and phenyl rings. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs, allowing for the definitive assignment of proton signals to their corresponding carbon atoms. sdsu.edumdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for confirming the substitution pattern and the connection between the phenyl and pyrazole rings. sdsu.edunih.gov For example, correlations between the phenyl protons and the pyrazole carbons, and vice versa, would confirm the 1-phenyl substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule. nih.gov

The combined application of these 2D NMR experiments provides a comprehensive and unambiguous structural elucidation of this compound. researchgate.netipb.ptresearchgate.net

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase, including the investigation of polymorphism. acs.orgnih.gov While specific ssNMR studies on this compound are not extensively detailed in the provided results, the methodology is well-established for pyrazole derivatives. researchgate.netrsc.orgacs.org

ssNMR can differentiate between different crystalline forms (polymorphs) by detecting variations in chemical shifts and relaxation times that arise from different molecular packing and intermolecular interactions in the solid state. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are commonly employed to obtain high-resolution spectra of solid samples. researchgate.net

Mass Spectrometry (MS) Techniques for this compound Characterization

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis. mdpi.comunr.edu.ar

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of the molecular ion, which in turn allows for the calculation of its elemental formula with high accuracy. nih.goviucr.org For this compound (C₉H₇N₃O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is a key value for its identification. sci-hub.st The monoisotopic mass is calculated to be 189.053826475 Da. nih.gov Experimental HRMS data that closely matches this theoretical value provides strong evidence for the presence and elemental composition of the compound. sci-hub.stnih.gov

HRMS Data for this compound and Related Compounds sci-hub.st
CompoundFormulaCalculated m/z ([M+H]⁺)Found m/z
3-Nitro-1-phenethyl-1H-pyrazoleC₁₁H₁₂N₃O₂218.0930218.0928
3-Nitro-1-(4-nitrophenyl)-1H-pyrazoleC₉H₇N₄O₄235.0467235.0466

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for structural confirmation. researchgate.net When this compound is subjected to ionization in a mass spectrometer, it breaks apart in a predictable manner. The analysis of these fragment ions can help to confirm the presence of the nitro group, the phenyl ring, and the pyrazole core. pjsir.org For instance, the loss of the nitro group (NO₂) or fragments corresponding to the phenyl or pyrazole rings would be expected. researchgate.netresearchgate.net The fragmentation of pyrazole structures is influenced by the position of substituents. researchgate.net

Vibrational Spectroscopy (IR, Raman) for this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding of this compound. By analyzing the vibrational modes of the molecule, characteristic functional groups can be identified and their chemical environment can be probed.

The IR spectrum of pyrazole derivatives exhibits characteristic absorption bands corresponding to the vibrational modes of their functional groups. For nitropyrazole compounds, the strong absorption bands of the nitro group are particularly prominent. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. In a related compound, (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine, the asymmetric and symmetric NO₂ stretching vibrations were observed at 1518 cm⁻¹ and 1335 cm⁻¹, respectively. iucr.org

The vibrational frequencies of the pyrazole and phenyl rings also provide important structural information. The C-H stretching vibrations of the pyrazole and aromatic rings are typically observed in the region of 3100-3000 cm⁻¹. For instance, in the aforementioned tert-butyl substituted pyrazole, the pyrazole C-H stretch was found at 3102 cm⁻¹ and the aromatic C-H stretch at 3072 cm⁻¹. iucr.org The C=N stretching vibration within the pyrazole ring is another key diagnostic band, often appearing in the 1600-1650 cm⁻¹ region.

A detailed assignment of the vibrational frequencies can be achieved through computational methods, such as Density Functional Theory (DFT), which can predict the vibrational spectra and aid in the interpretation of experimental data. derpharmachemica.comresearchgate.net

Table 1: Characteristic Infrared Frequencies for Functional Groups in Nitropyrazole Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Reference
Nitro (NO₂)Asymmetric Stretch1518 - 1520 iucr.org
Nitro (NO₂)Symmetric Stretch1335 - 1350 iucr.org
Aromatic C-HStretch~3072 iucr.org
Pyrazole C-HStretch~3102 iucr.org
Pyrazole C=NStretch1599 - 1650 iucr.org

While detailed conformational analysis of this compound using vibrational modes is not extensively documented in the provided search results, the principles of such an analysis can be inferred. The relative orientation of the phenyl and pyrazole rings, as well as the conformation of the nitro group, can influence the vibrational frequencies. For example, the planarity of the molecule, or lack thereof, would affect the conjugation of the π-electron systems, leading to shifts in the frequencies of the C=C and C=N stretching modes.

Computational studies on related molecules have shown that different conformers can exhibit distinct vibrational spectra. researchgate.net By comparing the experimental IR and Raman spectra with the calculated spectra for different possible conformations, the most stable conformation in the solid state or in solution can be determined.

X-ray Crystallography for Crystalline Forms of this compound

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of this compound.

Single crystal X-ray diffraction studies on derivatives of this compound have provided valuable insights into their molecular geometry. For instance, the crystal structure of 3-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole reveals that the molecule is relatively flat, with the benzene (B151609) ring slightly twisted out of the pyrazole plane by 19.60°. beilstein-journals.org The nitro group is nearly coplanar with the pyrazole ring, with a dihedral angle of 8.06°. beilstein-journals.org This planarity facilitates efficient overlapping of π-orbitals, leading to high conjugation. beilstein-journals.org

In contrast, the isomeric compound 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine shows a larger dihedral angle of 50.61° between the pyrazole and phenyl rings. nih.govresearchgate.net The nitro group in this molecule is rotated by 6.8° out of the plane of the phenyl ring. nih.govresearchgate.net These structural parameters are crucial for understanding the electronic and photophysical properties of these compounds.

Table 2: Selected Bond Parameters from X-ray Crystallography of Pyrazole Derivatives

CompoundDihedral Angle (Pyrazole-Phenyl)Nitro Group Twist AngleReference
3-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole19.60°8.06° beilstein-journals.org
3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine50.61°6.8° nih.govresearchgate.net
3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone8.51° and 56.81° (with two benzene rings)2.5° (with furan (B31954) ring) nih.gov

The crystal packing of this compound derivatives is primarily governed by a network of intermolecular interactions, including hydrogen bonding and π-π stacking. iucr.org In the crystal structure of (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine, the packing is stabilized by a combination of π-stacking and dispersion forces. iucr.orgnih.gov C-H···π interactions between phenyl groups and C-H···N hydrogen bonds are also observed. iucr.org

Electronic Spectroscopy (UV-Vis) and Photophysical Studies of this compound

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The photophysical properties of a compound, such as its fluorescence, are also investigated using related techniques.

The UV-Vis spectrum of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in methanol (B129727) shows three absorption bands at approximately 277 nm, 245 nm, and 220 nm. mdpi.com These bands are assigned to n-π, π-π, and n-σ* transitions, respectively. mdpi.com The compound also exhibits intense fluorescence with an emission maximum at 330 nm upon excitation at 275 nm. mdpi.com

For 1-ethyl-5-nitro-1H-pyrazole, a UV-Vis absorption maximum (λmax) is observed at 265 nm, which is attributed to a π→π* transition of the conjugated nitro-pyrazole system. The photophysical properties of pyrazole derivatives are highly dependent on their structure and the nature of their substituents. mdpi.com For instance, the introduction of different functional groups can tune the absorption and emission wavelengths, making them suitable for applications such as fluorescent sensors. mdpi.com Studies on related iridium(III) complexes with phenyl-substituted bipyridine ligands have shown that the photoluminescence performance can be systematically altered. acs.org

Absorption and Emission Spectra Analysis

Detailed analyses of the absorption and emission spectra for this compound are not widely published. However, based on the known chromophoric groups within the molecule—the phenyl, pyrazole, and nitro moieties—certain characteristics can be inferred. The presence of these conjugated systems suggests that the compound will exhibit absorption in the ultraviolet (UV) region.

Research on related nitrophenyl pyrazole derivatives often reports UV-visible spectroscopic data. For instance, studies on similar compounds show absorption maxima that are characteristic of the electronic transitions within the conjugated π-system. researchgate.netresearchgate.net The specific wavelengths of maximum absorption (λmax) for this compound would be influenced by the solvent polarity and the electronic interactions between the phenyl and nitropyrazole rings.

Information regarding the emission (fluorescence or phosphorescence) properties of this compound is particularly scarce. Many nitroaromatic compounds are known to be weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways, such as intersystem crossing, promoted by the nitro group. researchgate.net Studies on some pyrazolo[3,4-d] researchgate.netbeilstein-journals.orgbeilstein-journals.orgtriazoles have shown them to be weakly fluorescent. researchgate.net The potential for luminescence would be highly dependent on the specific electronic structure and the rigidity of the molecule in its excited state.

Electronic Transitions and Chromophoric Behavior

The chromophoric behavior of this compound is governed by the electronic transitions within its π-conjugated system. The molecule contains several key structural components that contribute to its electronic absorption profile: the phenyl group, the pyrazole ring, and the nitro group, which acts as a strong electron-withdrawing group.

The electronic structure is characterized by a relatively flat molecule, where the benzene ring is only slightly twisted out of the plane of the pyrazole ring. beilstein-journals.orgnih.govbeilstein-journals.org This near-coplanarity allows for efficient overlap of π orbitals, leading to a high degree of conjugation. beilstein-journals.orgnih.govbeilstein-journals.org The primary electronic transitions expected in the UV-visible spectrum are π → π* transitions associated with the conjugated system and potentially n → π* transitions involving the non-bonding electrons of the nitrogen atoms in the pyrazole ring and the oxygen atoms of the nitro group.

The nitro group significantly influences the electronic properties. As a strong deactivating group, it lowers the energy of the molecular orbitals. This typically results in a bathochromic (red) shift of the absorption bands compared to the unsubstituted 1-phenyl-1H-pyrazole. The interaction between the phenyl ring and the nitropyrazole system is a key factor. The phenyl group acts as an electron-donating group in this context, creating a "push-pull" system with the electron-withdrawing nitro group, which can enhance the intensity and shift the wavelength of the charge-transfer bands.

Computational studies, such as those employing time-dependent density functional theory (TD-DFT), are often used to model and predict the electronic transitions and absorption spectra of such molecules. researchgate.netbeilstein-journals.org These theoretical calculations can provide insights into the nature of the excited states and the specific orbitals involved in the electronic transitions, complementing experimental spectroscopic data. For a definitive analysis, experimental measurement of the UV-visible absorption spectrum in various solvents would be required to fully characterize the chromophoric behavior and electronic transitions of this compound.

Theoretical and Computational Chemistry Studies of 3 Nitro 1 Phenyl 1h Pyrazole

Quantum Chemical Calculations of 3-nitro-1-phenyl-1H-pyrazole

Quantum chemical calculations serve as a powerful tool to predict the geometric and electronic properties of molecules. These ab initio and density functional theory (DFT) methods allow for the detailed investigation of molecular orbitals, charge distribution, and other key physicochemical parameters.

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure and optimized geometry of molecules. bohrium.com For this compound, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or 6-31G(d,p). bohrium.comresearchgate.netnih.gov This approach solves the Schrödinger equation in an approximate manner to find the lowest energy conformation of the molecule.

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a true energy minimum on the potential energy surface is located. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a stable conformer. nih.gov The resulting geometry reveals a non-planar structure, with a specific dihedral angle between the pyrazole (B372694) and phenyl rings. nih.gov The nitro group, being a strong electron-withdrawing group, influences the electronic distribution and geometry of the pyrazole ring.

Table 1: Representative Calculated Geometrical Parameters for a Pyrazole Ring System

Parameter Bond Length (Å) / Bond Angle (°) Description
N–N ~1.37 Å Bond length within the pyrazole ring. nih.gov
C=N ~1.29 Å Double bond character within the pyrazole ring. nih.gov
C–N–N ~109° Bond angle indicating the geometry of the pyrazole ring. nih.gov

Note: The values are representative of similar pyrazole structures calculated using DFT methods and may vary for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov

For this compound, DFT calculations show that the HOMO is primarily localized on the phenyl and pyrazole rings, while the LUMO is predominantly centered on the nitro group and the pyrazole ring. researchgate.netnih.gov This distribution is expected, as the nitro group is a powerful electron-withdrawing moiety. A smaller HOMO-LUMO gap suggests higher reactivity and the potential for intramolecular charge transfer (ICT) from the phenyl-pyrazole system to the nitro group. ijeat.org This ICT character is significant for understanding the molecule's optical and electronic properties.

Table 2: Frontier Molecular Orbital (FMO) Data

Orbital Energy (eV) Description
HOMO Varies Highest Occupied Molecular Orbital; related to nucleophilicity.
LUMO Varies Lowest Unoccupied Molecular Orbital; related to electrophilicity.

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. nih.gov These maps use a color scale to indicate charge distribution: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.

In this compound, the MEP map would show a significant negative potential (red/yellow) around the oxygen atoms of the nitro group, highlighting its strong electrophilic character. nih.govijeat.org The hydrogen atoms of the phenyl ring would exhibit a positive potential (blue). This analysis helps predict how the molecule will interact with other reagents and its role in non-covalent interactions like hydrogen bonding. Mulliken atomic charge analysis further quantifies the charge distribution, assigning partial charges to each atom in the molecule. ijeat.org

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an electric field. Hyperpolarizability (β) is the nonlinear equivalent and is associated with a molecule's potential for use in nonlinear optical (NLO) materials. nih.govtandfonline.com These properties are calculated using DFT and provide insights into the molecule's intermolecular interactions and material properties.

Table 3: Calculated Electronic Properties

Property Value Unit
Dipole Moment (µ) Calculated Value Debye
Average Polarizability (α) Calculated Value a.u.

Reaction Mechanism Elucidation for this compound Reactivity

Computational chemistry is also a vital tool for elucidating the mechanisms of chemical reactions, including synthetic pathways and subsequent transformations of a molecule.

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect reactants to products. A transition state (TS) is a high-energy, transient configuration along the reaction coordinate. Computational methods, particularly DFT, can be used to locate the geometry of these transition states and calculate their energies. mdpi.com

The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. For the synthesis of this compound, which often involves cyclocondensation reactions, transition state calculations can explain the observed regioselectivity (i.e., why the 3-nitro isomer is formed preferentially over other isomers). nih.gov By modeling different possible reaction pathways and comparing their activation energies, the most energetically favorable mechanism can be determined. These calculations provide a theoretical foundation for optimizing reaction conditions and predicting the outcomes of chemical transformations. mdpi.com

Energetics of Nitro Group Transformations

The nitro group is a critical functional group that significantly influences the energetic properties of a molecule. Computational studies on nitropyrazole derivatives often focus on calculating their heats of formation, detonation properties, and thermal stability. nih.govnih.gov The stability of such compounds is frequently assessed by computing the bond dissociation energy (BDE) for the C-NO₂ bond, which is often the initial trigger bond for decomposition in energetic materials. nih.govodu.edu

ParameterComputational MethodTypical Focus in NitropyrazolesReference
Heat of Formation (HOF)Isodesmic Reactions (DFT)Predicts energetic content nih.gov
Bond Dissociation Energy (BDE)DFT CalculationsAssesses thermal stability (trigger bond strength) nih.govodu.edu
Rotational Barrier (NO₂)DFT Potential Energy ScanDetermines conformational flexibility and conjugation researchgate.net

Spectroscopic Property Prediction and Validation for this compound

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and confirmation of molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (such as B3LYP/6-311++G(d,p)), have proven successful in predicting ¹H and ¹³C NMR chemical shifts for pyrazole derivatives. nih.govresearchgate.net These predictions are often compared with experimental spectra to validate the proposed structure. nih.govresearchgate.net

For this compound, experimental ¹³C NMR chemical shifts have been reported. researchgate.net While a direct computational comparison for this specific molecule is not published, studies on similar compounds like 3-nitro-1-phenethyl-1H-pyrazole show the utility of such methods. sci-hub.st In phenyl-substituted pyrazoles, a key parameter that can be correlated with computational results is the dihedral angle between the phenyl and pyrazole rings, which influences the chemical shifts of the ortho- and meta-carbons of the phenyl group. researchgate.net A good correlation between calculated and experimental shifts confirms the accuracy of the computed molecular geometry, including bond lengths and angles. nih.gov

AtomExperimental ¹³C Shift (ppm) researchgate.netTypical Computational MethodKey Influences on Chemical Shift
Pyrazole C3155.8DFT/GIAOElectron-withdrawing effect of NO₂ group
Pyrazole C4102.6DFT/GIAOShielding/deshielding by substituents
Pyrazole C5132.5DFT/GIAOPosition relative to N atoms and substituents

For a molecule like this compound, key vibrational modes would include:

NO₂ Vibrations : The asymmetric and symmetric stretching modes of the nitro group are characteristic and typically appear in the regions of 1580-1500 cm⁻¹ and 1400-1300 cm⁻¹, respectively. orientjchem.org

Ring Vibrations : C-H, C-N, and C=C stretching and bending modes associated with both the pyrazole and phenyl rings. Phenyl C-C stretching vibrations are generally found in the 1625–1430 cm⁻¹ range. derpharmachemica.comresearchgate.net

Pyrazole Ring Modes : The N-N stretching of the pyrazole ring is another identifiable mode. researchgate.net

Computational studies on analogous molecules, such as 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, have demonstrated the power of DFT in assigning these complex vibrational spectra. researchgate.net

Vibrational ModeTypical Calculated Wavenumber Range (cm⁻¹)Expected Experimental Region (cm⁻¹)
NO₂ Asymmetric Stretch1500 - 16001500 - 1580 orientjchem.org
NO₂ Symmetric Stretch1300 - 14001300 - 1400 orientjchem.org
Phenyl C=C Stretch1400 - 16001430 - 1625 derpharmachemica.com
Pyrazole Ring Deformation600 - 700~630 - 650 derpharmachemica.com

Molecular Dynamics (MD) Simulations Involving this compound

Molecular dynamics (MD) simulations model the time-dependent behavior of molecules, providing insights into conformational changes, solvent effects, and intermolecular interactions that are not accessible from static calculations. researchgate.netnih.gov

The solvent environment can significantly impact the conformation and reactivity of a molecule. For aromatic nitro compounds, polar solvents can alter the steric requirements of the nitro group, leading to increased twisting of the group out of the aromatic plane. researchgate.net This conformational change can, in turn, affect the molecule's reactivity by altering conjugation and accessibility of reactive sites.

Computational studies can model these effects explicitly, by including individual solvent molecules, or implicitly, using a polarizable continuum model (PCM). asrjetsjournal.org DFT calculations on a similar molecule, 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, explicitly modeled the interaction with a water molecule, identifying the formation of intermolecular hydrogen bonds and quantifying their effect on the molecular geometry. For this compound, simulations in different solvents would be expected to show variations in the preferred dihedral angle between the pyrazole and phenyl rings and the orientation of the nitro group, which could correlate with changes in reactivity.

In the solid state or in concentrated solutions, intermolecular interactions dictate how molecules pack or aggregate. For pyrazole derivatives, hydrogen bonding (where an N-H is present) and π-π stacking are dominant forces. mdpi.comimedpub.com Although the N1 position of this compound is substituted, weak C-H···O hydrogen bonds involving the nitro group's oxygen atoms are highly probable, as seen in the crystal structure of the closely related 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. nih.govnih.gov

MD simulations can be employed to study the aggregation process of pyrazole derivatives in solution. researchgate.netresearchgate.net These simulations can reveal the preferred orientation of molecules within an aggregate, driven by a combination of electrostatic interactions, van der Waals forces, and π-stacking between the phenyl and pyrazole rings. Hirshfeld surface analysis, a computational tool applied to crystal structures, can also be used to visualize and quantify the different types of intermolecular contacts. tandfonline.com Such analyses provide a detailed picture of how molecules of this compound would interact with each other, influencing properties like solubility and crystal morphology. imedpub.comtandfonline.com

Tautomerism and Isomerism Studies of this compound

Isomerism

For the 1-phenyl-nitropyrazole structure, positional isomerism is the most relevant form of isomerism. The nitro (-NO₂) group can be located at one of three possible positions on the pyrazole ring, leading to the following isomers:

this compound

4-nitro-1-phenyl-1H-pyrazole

5-nitro-1-phenyl-1H-pyrazole

Theoretical chemistry studies, typically employing methods like Density Functional Theory (DFT), would be necessary to determine the relative stabilities of these isomers. Such calculations would involve geometry optimization of each isomer to find its lowest energy conformation, followed by a comparison of their total electronic energies. The relative stability is influenced by factors such as steric interactions between the substituents (the phenyl, nitro, and pyrazole rings) and the electronic effects of the nitro group at different positions. However, no published studies providing a direct computational comparison of these specific isomers were identified.

Tautomerism

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium.

Annular Tautomerism: In N-unsubstituted pyrazoles, a proton can shift between the two nitrogen atoms (N1 and N2) in a process known as annular tautomerism. However, in this compound, the nitrogen at the N1 position is substituted with a phenyl group. This substitution blocks the possibility of annular tautomerism, as there is no mobile proton on the ring's nitrogen atoms.

Nitro-aci-nitro Tautomerism: A less common form of tautomerism involves the nitro group itself. The nitro form (-NO₂) can potentially exist in equilibrium with its tautomeric aci-nitro or nitronic acid form (=N(O)OH).

A quantum chemical study on nitroethenediamine derivatives indicated that the aci-nitro tautomer is significantly less stable (by approximately 13 kcal/mol in the gas phase) than the nitro form rsc.org. While this provides context, the electronic environment of an aromatic pyrazole ring is very different. A specific computational analysis of this compound would be required to calculate the energy difference between its nitro and potential aci-nitro tautomers and to determine the feasibility of this tautomeric equilibrium. Such a study is not currently available in the reviewed literature.

Without dedicated computational research on this compound, it is not possible to provide detailed research findings or data tables regarding the relative stability of its isomers or the energetics of its potential tautomeric forms.

Advanced Research Applications and Potential of 3 Nitro 1 Phenyl 1h Pyrazole Excluding Biological and Clinical

Materials Science Applications of 3-nitro-1-phenyl-1H-pyrazole Derivatives

The structural and electronic characteristics of this compound derivatives make them valuable building blocks in materials science. The presence of the nitro group and the phenyl-substituted pyrazole (B372694) core allows for the tuning of electronic and photophysical properties, which is crucial for the development of novel functional materials.

Derivatives of nitrophenyl pyrazole are being investigated for their potential in optoelectronic devices due to their photophysical properties. Pyrazoline derivatives, which are structurally related to pyrazoles, are known to exhibit strong fluorescence, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs). researchgate.net The incorporation of electron-withdrawing groups like the nitro moiety can influence the charge transport and emissive characteristics of these materials. researchgate.net

Research into pyrazoline derivatives has shown that the functionalization of the molecular structure with different electron-accepting groups, such as a nitro group, can significantly impact the third-order nonlinear optical (NLO) response. researchgate.netresearchgate.net This tunability is critical for developing materials for photonics and optoelectronics. For instance, studies on pyrazolo[3,4-b]quinoline derivatives, which incorporate a pyrazole core, have demonstrated their utility as emitters in OLEDs, producing deep bluish-green light. mdpi.com The strategic placement of phenyl groups and other substituents on the pyrazole ring allows for the modulation of emission properties and energy levels. mdpi.com While research may not always specify the exact this compound isomer, the principles derived from related nitro-substituted pyrazole systems are directly applicable.

Table 1: Optoelectronic Properties of a Representative Pyrazole-Based Emitter
CompoundApplicationEmission Wavelength (nm)Maximum Brightness (cd/m²)Current Efficiency (cd/A)
1-phenyl-3-phenyl-6-CF₃-1H-pyrazolo[3,4-b]quinoline (Mol3)OLED Emitter506~1436.01.26
This table summarizes the performance of a pyrazole derivative in an OLED device, highlighting its potential in optoelectronic applications. Data sourced from mdpi.com.

The pyrazole nucleus serves as a versatile scaffold for the synthesis of functional polymers. Heterogeneous organocatalysts have been developed based on polymers of intrinsic microporosity (PIMs) that incorporate pyrazolinone-derived monomers. acs.org These materials demonstrate high thermal stability and tailored porosity, which are beneficial for catalytic applications. acs.org

The ability to functionalize the pyrazole ring allows for its incorporation into polymer backbones or as pendant groups, imparting specific properties to the resulting material. While direct polymerization of this compound is not widely reported, its derivatives can be designed as monomers for condensation or addition polymerization. The reactive sites on the pyrazole or phenyl rings can be modified to include polymerizable groups. Such functional polymers have potential applications in areas like gas separation, sensing, and catalysis. mdpi.com

Pyrazoles and their derivatives are extensively used as ligands in coordination chemistry due to their diverse coordination modes. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to metal ions, forming stable complexes with various geometries. researchgate.netpen2print.org The introduction of a nitro group onto the phenyl ring of 1-phenyl-1H-pyrazole can modify the ligand's electron density, thereby influencing the properties of the resulting metal complexes and Metal-Organic Frameworks (MOFs).

Polynitro-functionalized pyrazoles have been used to construct energetic MOFs (EMOFs), where the nitro groups contribute to the material's energetic properties and the pyrazole acts as a linker coordinating metal ions. rsc.org These materials exhibit high thermal stability. For example, MOFs assembled from polynitro-pyrazole and other energetic ligands have shown decomposition temperatures exceeding 200 °C. rsc.org The ability of pyrazolate linkers to assemble into porous, stable frameworks makes them attractive for applications such as selective gas capture. researchgate.netresearchgate.net

Table 2: Thermal Stability of an Energetic MOF containing a Polynitro-pyrazole Ligand
CompoundStructure TypeSelf-Accelerating Decomposition Temperature (T_SADT)
EMOF based on methylene-linked polynitropyrazole and nitroamine 1,2,4-oxadiazoleMetal-Organic Framework216.2 °C
This table shows the thermal stability of a representative energetic MOF incorporating a polynitro-pyrazole ligand. Data sourced from rsc.org.

Catalysis Research Involving this compound

The coordination versatility of the pyrazole moiety makes it an excellent component for catalytic systems. Derivatives of this compound can act as ligands that coordinate with metal centers to form active catalysts or serve as precursors for the synthesis of catalytic materials.

In homogeneous catalysis, pyrazole-based ligands are used to stabilize and electronically tune metal centers, thereby influencing catalytic activity and selectivity. nih.gov The electronic nature of substituents on the pyrazole ligand is crucial. The electron-withdrawing nitro group in this compound derivatives can affect the electron density at the metal center, which in turn impacts the catalytic cycle.

For instance, palladium complexes incorporating nitrophenylpyrazole-derived Schiff bases have been synthesized and successfully employed as catalysts in Mizoroki–Heck C-C coupling reactions. researchgate.net These catalysts demonstrate stability and can function even at high temperatures. Similarly, copper(II) complexes formed in situ with nitro-functionalized pyrazole derivatives have shown good catalytic activity in the oxidation of catechol to o-quinone, mimicking catecholase enzyme activity. mdpi.com The performance of these catalytic systems often depends on the nature of the ligand, the metal salt's counterion, and the solvent used. mdpi.com

Table 3: Application of a Nitrophenylpyrazole-Palladium Complex in Homogeneous Catalysis
Catalyst TypeReactionKey Features
Palladium complex with nitrophenylpyrazole-derived Schiff baseMizoroki–Heck C-C couplingStable at high temperatures; facilitates formation of carbon-carbon bonds.
This table summarizes the use of a palladium complex with a nitrophenylpyrazole-derived ligand in a key organic reaction. Information based on researchgate.net.

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers often immobilize catalytic complexes onto solid supports. Pyrazole derivatives, including those of this compound, can be functionalized for anchoring onto materials like silica (B1680970), alumina, or polymers.

A notable example involves the use of pyrazolinone-derived monomers to create PIMs. These polymers were post-functionalized with a quinine-derived thiourea to create heterogeneous organocatalysts. acs.org These materials were effective in asymmetric aza-Henry reactions, demonstrating high activity and recyclability in both batch and continuous-flow systems. acs.org Although this example uses a pyrazolinone, the principle of using a pyrazole-based structure as a precursor for a solid-supported, recyclable heterogeneous catalyst is a key area of research. Such catalysts combine the high activity of molecular catalysts with the practical advantages of solid-phase systems.

Analytical Chemistry Methodologies Utilizing this compound

While specific, validated analytical methods centered on this compound are not extensively documented in publicly available research, its structural features suggest potential utility in various analytical chemistry applications. As a distinct chemical entity, it can serve as a reference standard for the identification and quantification of related pyrazole derivatives.

In the field of chromatography, this compound can be valuable as a reference standard for the development of new analytical methods aimed at detecting and quantifying novel pyrazole-based compounds, particularly in agrochemical and pharmaceutical research. The development of a validated, sensitive, and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for a pyrazoline derivative highlights the general approach to analyzing this class of compounds. ijcpa.insemanticscholar.orgresearchgate.net Such methods often involve optimizing mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and quantification. ijcpa.in

For instance, a typical RP-HPLC method for a pyrazolone derivative might utilize a C18 column with a mobile phase consisting of acetonitrile (B52724) and water or an acidic buffer, with detection at a specific UV wavelength. researchgate.net Given its structure, this compound would be amenable to separation by RP-HPLC, and its well-defined chemical properties would allow it to act as a benchmark for establishing retention times and confirming the identity of structurally similar analytes in complex matrices. sielc.com The scalability of such liquid chromatography methods allows for their use in both analytical-scale quantification and preparative-scale isolation of impurities. sielc.com

Table 1: Example Parameters for RP-HPLC Method Development for Pyrazole Derivatives

ParameterExample ConditionPurpose
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)Stationary phase for separation based on polarity.
Mobile Phase 0.1% Trifluoroacetic Acid : Methanol (B129727) (20:80)Eluent to carry the analyte through the column.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detection UV at 206 nmTo detect and quantify the compound as it elutes.
Injection Volume 5.0 µLThe amount of sample introduced into the system.
Column Temp. 25 ± 2°CTo ensure reproducibility of retention times.

This table presents a hypothetical set of starting conditions for method development based on published methods for similar compounds. ijcpa.in

The this compound molecule contains a nitro (-NO₂) group, which is known to be electroactive. This feature suggests that the compound can be detected and quantified using electrochemical methods. The nitro group can undergo electrochemical reduction, typically producing a measurable current that is proportional to its concentration. This principle forms the basis for developing electrochemical sensors for nitroaromatic compounds.

While direct studies on the electrochemical sensing of this compound are limited, research on other nitroaromatic compounds demonstrates the feasibility of this approach. Electrochemical sensors offer advantages such as high sensitivity, rapid response, and portability. The development of such sensors often involves modifying an electrode surface with materials that enhance the electrochemical signal of the target analyte. The electrocatalytic activity of the sensor is a key factor in achieving low detection limits and high selectivity. The potential for this compound to be used in this context is significant, particularly for environmental monitoring or industrial quality control where related nitro-substituted compounds may be present.

Agrochemical Applications of this compound Derivatives

The N-phenylpyrazole scaffold is a cornerstone in the development of modern agrochemicals. By modifying the substituents on both the pyrazole and phenyl rings, chemists have created a diverse range of derivatives with potent herbicidal and insecticidal properties.

Derivatives of N-phenylpyrazole are significant in the herbicide market. These compounds can act on various biological targets within weeds, leading to their growth inhibition and death. Research has shown that pyrazole derivatives exhibit promising herbicidal activities against a spectrum of both monocotyledonous and dicotyledonous weeds. mdpi.com

Table 2: Herbicidal Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassTarget WeedsApplication RateEfficacy (% Inhibition)Reference
Pyrazole Benzophenones (5n, 5o)Barnyard Grass0.05 mmol m⁻²Good activity, more potent than pyrazoxyfen rsc.org
Phenylpyridine Pyrazoles (6a, 6c)Digitaria sanguinalis, Abutilon theophrasti150 g a.i./hm²50-60% nih.govresearchgate.net
6-Pyrazolyl-2-Picolinic Acids (V-8)Broadleaf Weeds75-300 gha⁻¹Better than Picloram mdpi.com
Pyrazole Isothiocyanates (3-1, 3-7)Echinochloa crusgalli, Cyperus iria100 mg/kgGood activity mdpi.com

Phenylpyrazole derivatives are a critically important class of insecticides, with fipronil being a well-known example. These compounds typically act by disrupting the central nervous system of insects. Extensive research has focused on synthesizing new N-phenylpyrazole analogues to improve efficacy, broaden the spectrum of activity, and overcome resistance.

Studies have revealed that introducing specific substituents, such as fluorine atoms or diamide groups, can lead to compounds with excellent insecticidal activity against key lepidopteran pests like the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). researchgate.netnih.govacs.org For instance, certain anthranilic diamide analogues containing a fluoro-substituted phenylpyrazole moiety have demonstrated insecticidal activity surpassing that of the commercial insecticide chlorantraniliprole. nih.gov

Table 3: Insecticidal Activity of Selected Phenylpyrazole Derivatives

Compound/DerivativeTarget PestConcentrationActivity (% Mortality / LC₅₀)Reference
Compound IIIfMythimna separata0.1 mg L⁻¹43% nih.gov
Compound IIIePlutella xylostella10⁻⁵ mg L⁻¹94% nih.gov
Compound 7fPlutella xylostella0.01 mg L⁻¹90% researchgate.net
Compound 7f (LC₅₀)Plutella xylostella-4.2 x 10⁻³ mg L⁻¹ researchgate.net
Compound II5Mythimna separata0.5 mg L⁻¹>50% acs.org

Dye and Pigment Applications of this compound Derivatives

The pyrazole ring is a versatile component in the synthesis of dyes and pigments. When functionalized, pyrazole derivatives can form the basis of azo dyes, which are a large and commercially important class of colorants. The specific color and properties of the dye depend on the entire molecular structure, including the substituents on the pyrazole ring and the nature of the coupling component.

The synthesis of pyrazole azo dyes often involves the diazotization of an amino-substituted pyrazole, which is then reacted with a coupling component, such as a compound with an active methylene group. nih.govmdpi.com This reaction creates an azo linkage (-N=N-) that acts as a chromophore, the part of the molecule responsible for its color. The resulting dyes can be used in various applications, including the dyeing of polyester fabrics. nih.govnih.gov Furthermore, pyrazole derivatives can be attached to the core structure of polycyclic pigments, such as quinacridones, to act as performance-enhancing additives that improve the rheological and tinctorial properties of the pigment composition. google.com The introduction of a nitro group, as in this compound, could potentially be used to create derivatives that are disperse dyes with specific color characteristics.

Propellants and Energetic Materials Research

The field of energetic materials is continually in search of novel compounds that offer superior performance, enhanced stability, and improved safety characteristics over traditional materials. Within this context, nitrogen-rich heterocyclic compounds, particularly nitroazoles, have garnered significant attention. nih.govnih.gov These compounds derive their energy not just from the oxidation of a carbon backbone, but also from high positive heats of formation attributed to the numerous N-N and C-N bonds within their structures. nih.gov The pyrazole ring is a notable scaffold in this class of materials due to its thermal stability, high nitrogen content, and the presence of multiple sites for the introduction of energetic functional groups, such as nitro (-NO₂) moieties. researchgate.net

The introduction of nitro groups onto the pyrazole ring is a key strategy for designing energetic materials. nih.gov The nitro groups enhance the density and oxygen balance of the compound, which are critical factors for improving detonation performance, including velocity and pressure. nih.gov Research has demonstrated that increasing the number of nitro groups, moving from mononitro to dinitro and trinitropyrazoles, generally leads to higher densities and better detonation properties. mdpi.com For instance, dinitropyrazoles exhibit higher density and superior detonation performance compared to their mononitropyrazole counterparts. mdpi.com

While this compound itself is a mono-nitrated compound and may serve primarily as a precursor or intermediate in the synthesis of more complex energetic materials, its core structure is relevant to current research. nih.gov Studies on related compounds, specifically polynitro functionalized phenyl-pyrazoles, indicate the potential of this structural framework for creating advanced, heat-resistant explosives. researchgate.net

Recent research has focused on creating energetic derivatives by linking N-methyl-3,5-dinitropyrazole moieties with various polynitrobenzene moieties through C-C bonds. researchgate.net This work has produced compounds with excellent thermal stability, with decomposition temperatures exceeding 300°C, which is superior to some commonly used heat-resistant explosives like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) and hexanitrostilbene (HNS). researchgate.net The presence of the phenyl group, as in this compound, is integral to this line of research, providing a backbone for further nitration and functionalization to fine-tune energetic properties. researchgate.net

The thermal decomposition of nitropyrazoles is a critical aspect of their study as energetic materials. The decomposition pathways can be complex, potentially involving the splitting-off of the nitro group, intramolecular oxidation, or ring cleavage. mdpi.com The stability and decomposition kinetics determine the safety and performance of these materials in applications such as propellants. mdpi.com Theoretical calculations are often employed to predict the detonation parameters and thermal stability of newly designed nitropyrazole-based compounds, guiding the synthesis of promising candidates. researchgate.netresearchgate.net

Nitroazoles, including nitropyrazoles, are considered for applications in solid rocket propellants. Theoretical estimations have been performed on the efficiency of propellants containing components with pyrazole rings and nitro groups. scispace.com These studies suggest that metal-free solid composite propellants based on such compounds can achieve high specific impulses and have the environmental advantage of not producing toxic hydrochloric acid during combustion, unlike conventional propellants based on ammonium (B1175870) perchlorate. scispace.com

The table below summarizes the properties of several nitropyrazole derivatives, illustrating the impact of different functional groups on their energetic characteristics.

Compound NameStructureDensity (g/cm³)Decomposition Temp. (°C)Detonation Velocity (km/s)Detonation Pressure (GPa)
4-Nitropyrazole (4-NP) C₃H₃N₃O₂1.52-6.6818.81
3,4-Dinitropyrazole (3,4-DNP) C₃H₂N₄O₄1.872858.129.4
3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole C₄H₂N₈O₈1.90-9.12437.2
Polynitro Functionalized 4-Phenyl-1H-pyrazole Derivative (Compound 5) C₁₀H₅N₇O₈-333--
Polynitro Functionalized 4-Phenyl-1H-pyrazole Derivative (Compound 6) C₁₀H₄ClN₅O₈-300--

Future Directions and Unexplored Avenues in 3 Nitro 1 Phenyl 1h Pyrazole Research

Discovery of Novel and Sustainable Synthetic Routes for 3-nitro-1-phenyl-1H-pyrazole

Traditional synthetic methods for pyrazoles often involve multi-step procedures with harsh reagents and organic solvents, presenting environmental and efficiency challenges. Future research must prioritize the development of novel and sustainable synthetic routes to this compound. The focus should be on methodologies that improve yield, reduce waste, and utilize environmentally benign reagents and conditions.

Recent advancements in "green chemistry" for pyrazole (B372694) synthesis offer promising starting points. researchgate.netthieme-connect.comresearchgate.netias.ac.in Methodologies such as microwave-assisted organic synthesis (MAOS), ultrasound-assisted reactions, and the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG-400) are yet to be systematically applied to the synthesis of this specific nitro-pyrazole. researchgate.netthieme-connect.com The exploration of heterogeneous catalysts, such as metal oxides (e.g., nano-ZnO, CeO2/SiO2) or clay-supported reagents, could offer significant advantages in terms of reusability and simplified product purification. thieme-connect.commdpi.com

A key area for investigation is the one-pot, multi-component reaction (MCR) strategy. Designing an MCR that combines a phenylhydrazine (B124118) precursor, a suitable three-carbon synthon, and a nitrating agent under green conditions could dramatically streamline the synthesis of this compound and its derivatives.

Table 1: Potential Sustainable Synthetic Strategies for this compound

Strategy Catalyst/Medium Potential Advantages Research Focus
Microwave-Assisted Synthesis Solvent-free or polar solvents (e.g., Ethanol, Water) Rapid reaction times, increased yields, enhanced regioselectivity Optimization of power, temperature, and reaction time for nitration and cyclization steps.
Ultrasound-Assisted Synthesis Aqueous media Enhanced mass transfer, reduced reaction times, energy efficiency Investigation of frequency and power effects on the condensation of phenylhydrazine with a β-dicarbonyl equivalent.
Heterogeneous Catalysis Nano-ZnO, CeO2/SiO2, Montmorillonite K10 Catalyst recyclability, ease of separation, reduced waste Screening of various solid acid/base catalysts for the cyclization step and regioselective nitration. thieme-connect.com

Exploration of Underutilized Reactivity Modes of this compound

The chemical reactivity of this compound is largely dictated by the interplay between the electron-rich pyrazole ring, the attached phenyl group, and the strongly electron-withdrawing nitro group. While the nitro group is known to deactivate aromatic systems towards electrophilic substitution, its influence on the pyrazole core and the potential for unique nucleophilic substitution reactions remain underexplored.

Future research should investigate:

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the C3 position could activate the pyrazole ring for SNAr reactions, allowing for the introduction of various nucleophiles (e.g., alkoxides, amines, thiols). This would open a gateway to a wide array of novel functionalized pyrazoles that are otherwise difficult to synthesize.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield 3-amino-1-phenyl-1H-pyrazole, a versatile intermediate for constructing more complex heterocyclic systems, such as pyrazolo-pyrimidines or pyrazolo-triazines, through subsequent condensation reactions. The development of chemoselective reduction methods that leave the pyrazole ring intact is a key challenge.

Reactivity of the C4 and C5 Positions: While the C3 position is substituted, the reactivity of the C4 and C5 positions towards various reagents should be systematically studied. For instance, electrophilic substitution reactions like formylation (Vilsmeier-Haack or Duff reaction) or halogenation could potentially be directed to the C4 position, providing a handle for further functionalization. wisdomlib.orgresearchgate.net

Cycloaddition Reactions: The pyrazole ring itself can participate in cycloaddition reactions. Investigating the dienophilic or dipolarophilic nature of the C4-C5 double bond in the presence of the nitro group could lead to the synthesis of novel fused polycyclic systems.

Development of Advanced Spectroscopic and Structural Characterization Techniques for this compound

While standard characterization techniques like NMR (1H, 13C), IR spectroscopy, and mass spectrometry are routinely used, a deeper understanding of the structural and electronic properties of this compound requires more advanced methods. nih.govmdpi.commdpi.com

Future work could involve:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals, especially for more complex substituted analogs. Solid-state NMR could provide valuable insights into the crystal packing and polymorphism of the compound.

Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure is paramount. It would provide definitive information on bond lengths, bond angles, and the dihedral angle between the pyrazole and phenyl rings. nih.gov This data is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state and for validating computational models.

Vibrational Spectroscopy: A detailed analysis of FT-IR and Raman spectra, combined with computational predictions (e.g., DFT calculations), can lead to a complete vibrational assignment. This can be used to probe the electronic effects of the nitro group on the pyrazole ring's bonding characteristics.

Photophysical Studies: Investigating the UV-Vis absorption and fluorescence emission properties could reveal potential applications in materials science, for example, as fluorescent probes or components in organic light-emitting diodes (OLEDs), particularly if suitable donor-acceptor analogs are designed.

Computational Design and Prediction of Novel this compound Analogs with Tuned Properties

Computational chemistry offers a powerful tool for the rational design of new molecules and for predicting their properties before their synthesis, saving significant time and resources. frontiersin.org For this compound, computational studies can guide the synthesis of analogs with tailored electronic, steric, and pharmacological properties.

Key areas for computational exploration include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict molecular geometries, electronic structures (HOMO-LUMO gaps), and spectroscopic properties (IR, NMR). researchgate.net This can help in understanding the reactivity and stability of the molecule and its derivatives.

Structure-Activity Relationship (SAR) Modeling: By systematically modifying the substituents on the phenyl ring (e.g., adding electron-donating or -withdrawing groups at the ortho-, meta-, or para-positions), quantitative structure-activity relationship (QSAR) models can be developed. This can predict how structural changes affect a desired property, such as biological activity or material performance. nih.gov

Molecular Docking Simulations: If a specific biological target is identified, molecular docking can be used to predict the binding affinity and interaction modes of this compound analogs with the target protein's active site. nih.gov This is a crucial step in the rational design of new potential therapeutic agents.

Table 2: Parameters for Computational Investigation of this compound Analogs

Computational Method Property to Investigate Potential Application
DFT (e.g., B3LYP/6-311+G(d,p)) HOMO-LUMO energy gap, electrostatic potential, bond dissociation energies Predicting reactivity, stability, and potential for electronic materials. researchgate.net
QSAR Correlation of molecular descriptors (e.g., Hammett constants, logP) with activity Guiding the synthesis of analogs with enhanced biological or chemical properties.
Molecular Docking Binding energy, intermolecular interactions (H-bonds, hydrophobic contacts) Designing potent inhibitors for specific enzymes or receptors. nih.gov

Interdisciplinary Research Potential Involving this compound in Non-Excluded Fields

The unique structural features of this compound make it a candidate for exploration in various interdisciplinary fields beyond its traditional role as a synthetic intermediate.

Environmental Chemistry: Nitroaromatic compounds are a class of environmental pollutants. Studying the microbial degradation or bioremediation pathways of this compound could provide insights into the environmental fate of such heterocyclic compounds. Furthermore, its derivatives could be investigated as potential sensors for detecting specific environmental analytes, such as heavy metal ions, through coordination-induced changes in optical properties.

Material Degradation: The compound could be studied as a model for understanding the photodegradation or chemical degradation of more complex materials containing nitroaromatic or pyrazole moieties. Conversely, its incorporation into polymer backbones could potentially enhance thermal stability or introduce specific functionalities, and understanding its degradation is key to predicting material lifetime.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring are excellent ligands for metal ions. The synthesis of metal complexes with this compound as a ligand is a largely unexplored area. The electron-withdrawing nitro group would modulate the electronic properties of the resulting complexes, potentially leading to novel catalysts, magnetic materials, or antimicrobial agents.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile tool for innovation across multiple scientific disciplines.

Q & A

Q. What computational tools are recommended for modeling the reactivity of this compound?

  • Methodology : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. These predict sites for nucleophilic/electrophilic attacks and correlate with experimental reactivity data .

Q. What strategies enable the synthesis of triazole-pyrazole hybrids from this compound?

  • Methodology : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne derivatives (e.g., 1-ethynyl-4-methoxybenzene) to form 1,2,3-triazole linkages. Optimize reaction conditions (e.g., 50°C, 16 hours) and characterize hybrids via X-ray crystallography to confirm regiochemistry .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?

  • Methodology : Co-crystallize derivatives (e.g., 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile) with heavy atoms (e.g., bromine) to enhance diffraction. Analyze torsion angles and hydrogen bonding to explain stability and reactivity .

Data Analysis and Experimental Design

Q. What are the common impurities in synthesized this compound, and how are they mitigated?

  • Methodology : Monitor byproducts (e.g., di-nitrated isomers) via HPLC with UV detection at 254 nm. Purify using gradient elution (hexane/ethyl acetate) and confirm via 1H^1 \text{H}-NMR peak integration .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodology : Replace THF with cyclopentyl methyl ether (CPME) as a safer solvent. Use microwave-assisted synthesis to reduce reaction time and energy consumption .

Q. Tables

Key Derivatives Synthetic Method Application
5-Trifluoromethyl-substitutedCuAAC with CF3_3-alkynesAntifungal agents
Triazole-pyrazole hybridsClick chemistry (CuSO4_4/ascorbate)Pharmacophore development
5-Amino-3-carbonitrile derivativesKnoevenagel condensationInsecticidal activity

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